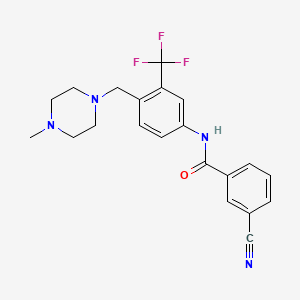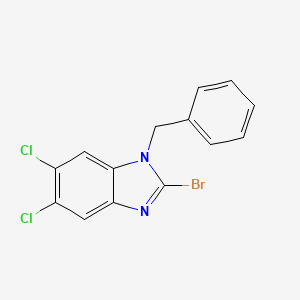
4-(tert-Butyl)-3-ethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-3-ethynylpyridine is an organic compound that belongs to the pyridine family It features a tert-butyl group and an ethynyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-3-ethynylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-tert-butylpyridine with ethynylating agents under controlled conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to ensure consistent production. The use of catalysts and advanced purification methods, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions: 4-(tert-Butyl)-3-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyridine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
科学研究应用
4-(tert-Butyl)-3-ethynylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 4-(tert-Butyl)-3-ethynylpyridine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.
相似化合物的比较
4-tert-Butylphenol: Similar in having a tert-butyl group but differs in the aromatic ring structure.
4-tert-Butylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-tert-Butyl-3-iodoheptane: Contains a tert-butyl group and an iodo group, differing in the halogen substitution.
Uniqueness: 4-(tert-Butyl)-3-ethynylpyridine stands out due to the presence of both the tert-butyl and ethynyl groups, which confer unique reactivity and stability
属性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
4-tert-butyl-3-ethynylpyridine |
InChI |
InChI=1S/C11H13N/c1-5-9-8-12-7-6-10(9)11(2,3)4/h1,6-8H,2-4H3 |
InChI 键 |
HOJONEKNKGKGHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=NC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


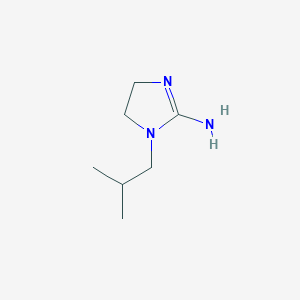
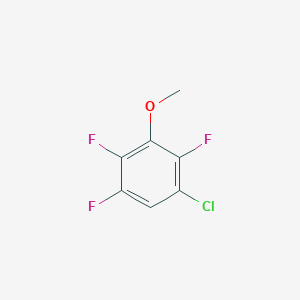
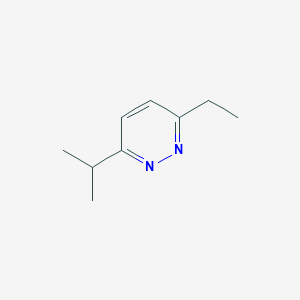
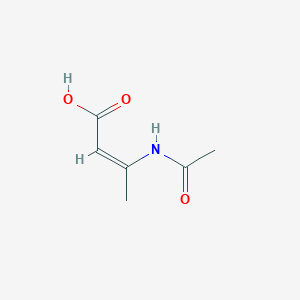

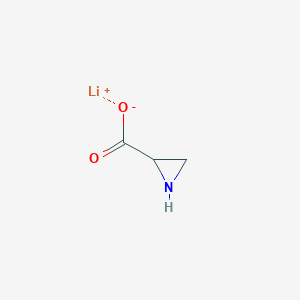

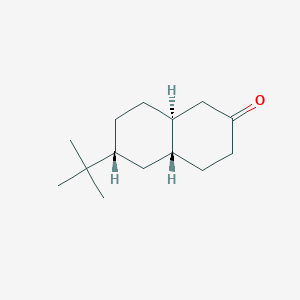
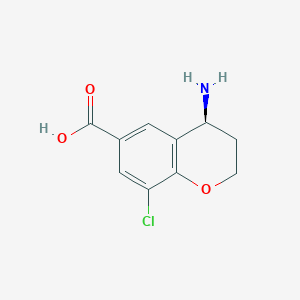
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)
![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)
